molecular formula C18H16F3N3O2S2 B6127267 7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6127267
M. Wt: 427.5 g/mol
InChI Key: UNCDWAOFYKULBF-UHFFFAOYSA-N
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Description

7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone class. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thiophene ring, and a tetrahydrofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Incorporation of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone core or the thiophene ring, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl group and the thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable component in the design of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s unique structure may allow it to modulate specific biological pathways, making it a candidate for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specialized properties, such as high thermal stability, chemical resistance, and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(5-Methyl-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(5-Methyl-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione

Uniqueness

The uniqueness of 7-(5-METHYL-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene and tetrahydrofuran moieties contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

7-(5-methylthiophen-2-yl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S2/c1-9-4-5-13(28-9)12-7-11(18(19,20)21)14-15(22-12)24(17(27)23-16(14)25)8-10-3-2-6-26-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDWAOFYKULBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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